(1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride
Description
Properties
Molecular Formula |
C5H8ClN3O2S |
|---|---|
Molecular Weight |
209.66 g/mol |
IUPAC Name |
(1-ethyltriazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H8ClN3O2S/c1-2-9-3-5(7-8-9)4-12(6,10)11/h3H,2,4H2,1H3 |
InChI Key |
BEUPTOWXTOIPJG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation generally involves three key stages:
- Synthesis of the 1-ethyl-1H-1,2,3-triazole core
- Introduction of a methanesulfonyl group at the 4-position of the triazole ring
- Conversion of the sulfonyl group to the sulfonyl chloride
Each stage requires careful control of reaction conditions to maintain regioselectivity and avoid side reactions such as isomerization or over-chlorination.
Preparation of 1-Ethyl-1H-1,2,3-triazole
The 1-ethyl substitution on the triazole nitrogen can be achieved via N-alkylation of 1H-1,2,3-triazole using ethyl halides under basic conditions. Typical conditions involve:
- Reacting 1H-1,2,3-triazole with ethyl bromide or ethyl iodide
- Using a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., DMF or DMSO)
- Controlling temperature to avoid multiple alkylations or ring modifications
This step yields 1-ethyl-1H-1,2,3-triazole with high regioselectivity at N1 due to the inherent nucleophilicity of that nitrogen.
Functionalization at the 4-Position of the Triazole Ring
The 4-position of the triazole ring can be functionalized by various methods, including:
- Directed lithiation : Treating 1-ethyl-1H-1,2,3-triazole with a strong base such as lithium diisopropylamide (LDA) at low temperature to generate a lithio intermediate at C4.
- Electrophilic substitution : Reacting the lithio intermediate with electrophiles such as formaldehyde derivatives or sulfonyl chlorides.
For methanesulfonyl substitution, a common approach is:
- Reacting the lithiated triazole intermediate with methanesulfonyl chloride or methanesulfonyl derivatives to introduce the sulfonyl group at C4.
Alternatively, a sulfonylation step can be done after introducing a methyl group at C4, followed by oxidation and chlorination.
Conversion to Methanesulfonyl Chloride Derivative
The sulfonyl chloride functionality is typically introduced by chlorination of the corresponding sulfonic acid or sulfonate ester intermediates. Key methods include:
- Reaction of methanesulfonic acid or methanesulfonate esters with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
- Careful temperature control (often 0–50 °C) to avoid decomposition.
- Purification by crystallization or distillation under inert atmosphere due to the moisture sensitivity of sulfonyl chlorides.
Representative Preparation Protocol (Adapted from Related Triazole Sulfonyl Chloride Syntheses)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. N-alkylation | 1H-1,2,3-triazole + ethyl bromide, K2CO3, DMF, 50–70 °C, 12 h | 1-ethyl-1H-1,2,3-triazole |
| 2. Directed lithiation | 1-ethyl-1H-1,2,3-triazole + LDA (1.1 eq), THF, −78 °C, 1 h | Lithio intermediate at C4 |
| 3. Sulfonylation | Addition of methanesulfonyl chloride (1.1 eq), −78 to 0 °C, 2 h | (1-ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl intermediate |
| 4. Chlorination | Treatment with SOCl2, 0–40 °C, 3 h | (1-ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride |
Analytical and Yield Data from Related Literature
While direct data for this exact compound are scarce, analogous compounds show:
| Parameter | Typical Value |
|---|---|
| Yield (overall) | 60–75% |
| Purity (NMR, HPLC) | >98% |
| Melting Point | 70–90 °C (dependent on substituents) |
| NMR Shifts (1H) | Ethyl N-CH2: δ ~4.2 ppm; CH3-SO2: δ ~3.0 ppm; Triazole H: δ ~7.5–8.0 ppm |
| Stability | Moisture sensitive; store under inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, and other derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry
In chemistry, (1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride is used as a reagent in the synthesis of various organic compounds. It is particularly useful in the formation of sulfonamide bonds, which are important in medicinal chemistry .
Biology and Medicine
In biological and medicinal research, this compound is used to modify biomolecules such as peptides and proteins. The sulfonamide linkage formed is stable and can be used to create bioconjugates for drug delivery and diagnostic applications .
Industry
In the industrial sector, (1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride involves the formation of a sulfonamide bond through nucleophilic substitution. The sulfonyl chloride group reacts with nucleophiles, leading to the displacement of the chloride ion and the formation of a new covalent bond. This reaction is facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom more electrophilic .
Comparison with Similar Compounds
Key Features :
- Reactivity : The sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitution reactions.
- Stability : Unlike thionyl or sulfuryl chlorides, methanesulfonyl chloride derivatives hydrolyze slowly, retaining their parent structure in aqueous environments .
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared below with similar triazole- and sulfonyl-containing derivatives:
Key Observations :
Reactivity and Stability
Hydrolysis Rates :
Electronic Effects :
- Electron-withdrawing groups (e.g., sulfonyl chloride) increase electrophilicity at the triazole C4 position, enhancing reactivity toward nucleophiles like amines or alcohols .
Biological Activity
(1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride is a synthetic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, including antimicrobial, antiviral, and enzyme inhibitory effects, supported by various studies and data.
- Molecular Formula : C₅H₈ClN₃O₂S
- Molecular Weight : 189.66 g/mol
- CAS Number : 2168888-79-5
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,3-triazole moiety have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain triazole derivatives could inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting a promising avenue for developing new antimicrobial agents .
Antiviral Activity
In vitro evaluations have demonstrated that (1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride exhibits antiviral properties. In particular, it has been tested against viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV). One study reported that triazole derivatives showed substantial inhibition of HCV at concentrations as low as 10 μM .
| Compound | Virus Targeted | IC₅₀ (μM) | Inhibition (%) |
|---|---|---|---|
| Compound A | HCV | 10 | 95 |
| Compound B | HIV | 0.008 | Moderate |
Enzyme Inhibition
Triazole compounds are known for their ability to inhibit various enzymes. Specifically, the incorporation of a triazole ring has been associated with enhanced inhibition of cholinesterase enzymes (AChE and BuChE), which are critical targets in treating neurodegenerative diseases like Alzheimer's. A recent study found that certain triazole derivatives had IC₅₀ values significantly lower than standard inhibitors like galantamine .
Structure-Activity Relationship (SAR)
The biological activity of (1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride can be influenced by structural modifications. For example:
- Substituents on the Triazole Ring : The presence of electron-withdrawing or electron-donating groups can significantly alter inhibitory potency against cholinesterases.
- Alkyl Chain Length : Variations in alkyl chain length attached to the triazole ring have been shown to affect activity levels; shorter chains often provide better inhibitory effects compared to longer chains .
Case Study 1: Antiviral Efficacy
A series of experiments were conducted to evaluate the antiviral efficacy of various triazole derivatives against HCV. Among the tested compounds, one derivative exhibited an IC₅₀ value of 10 μM with a remarkable inhibition rate of 95%, indicating its potential as a lead compound for further development .
Case Study 2: Cholinesterase Inhibition
Another study focused on the inhibition of acetylcholinesterase (AChE) by triazole derivatives. The results indicated that specific modifications to the triazole structure could enhance binding affinity and selectivity towards AChE compared to butyrylcholinesterase (BuChE), with some compounds achieving IC₅₀ values below 30 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
